16,16-dimethyl Prostaglandin E1
Description
16,16-Dimethyl Prostaglandin E1 (dmPGE1) is a synthetic analog of naturally occurring Prostaglandin E1 (PGE1), modified with methyl groups at the 16-position of the prostaglandin backbone. This structural alteration enhances metabolic stability and bioavailability compared to its parent compound . The molecular formula of dmPGE1 is C22H36O4, with a molecular weight of 364.526 g/mol and a defined stereochemistry featuring three stereocenters .
Pharmacologically, dmPGE1 acts as a potent agonist of prostaglandin E receptors (EP receptors), modulating pathways such as cyclic adenosine monophosphate (cAMP) signaling. It induces bronchoconstriction and vascular smooth muscle contraction while inhibiting indomethacin-induced cellular elongation, suggesting roles in inflammation and tissue remodeling . Unlike PGE1, which is rapidly inactivated in vivo, the dimethyl modification prolongs its activity, making it valuable for experimental and therapeutic applications .
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+ |
InChI Key |
RQOFITYRYPQNLL-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCC(C)(C)C(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Prostaglandin Synthesis
Prostaglandin E1 synthesis typically involves:
-
Core Construction : Formation of the cyclopentane ring via cyclization of a polyunsaturated fatty acid precursor (e.g., arachidonic acid derivatives).
-
Stereochemical Control : Enzymatic or chemical methods to establish hydroxyl groups at positions 11α and 15R.
-
Side-Chain Elaboration : Introduction of the α-chain (carboxylic acid) and ω-chain (hydrocarbon tail).
For 16,16-dimethyl PGE1, methyl groups are introduced at the 16th carbon during side-chain elaboration. This may involve:
-
Alkylation : Using dimethylating agents (e.g., methyl iodide) in the presence of a strong base.
-
Pre-functionalized Intermediates : Incorporating dimethyl-bearing precursors during ω-chain assembly.
Stabilization and Formulation Techniques
A critical aspect of preparation involves stabilizing the compound for pharmaceutical use. The Korean patent KR920007569B1 details methods for stabilizing prostaglandin E derivatives, including methylated analogs like 16-methyl-PGE1. Key steps include:
Encapsulation in Hard Capsules
Excipient Selection
-
Antioxidants : Addition of α-tocopherol or ascorbic acid to prevent oxidation of the prostaglandin’s unsaturated bonds.
-
Buffering Agents : Maintenance of pH 6.5–7.5 to avoid acid-catalyzed degradation.
Analytical Characterization
Quality control during preparation relies on advanced analytical techniques:
Spectral Analysis
Chemical Reactions Analysis
Oxidation Reactions
dmPGE1 undergoes oxidation primarily at the keto group (C6) and hydroxyl-bearing carbons. Key transformations include:
Example :
Under Jones oxidation (CrO₃/H₂SO₄), dmPGE1’s C6 keto group is further oxidized to a carboxyl group, forming a dicarboxylic acid derivative. This reaction is critical for generating metabolites with altered receptor binding profiles .
Reduction Reactions
Reductive modifications target double bonds and carbonyl groups:
| Reaction Site | Reagents/Conditions | Products | Selectivity |
|---|---|---|---|
| C13–C14 Double Bond | H₂/Pd-C NaBH₄ (with Ni catalyst) | Dihydro-dmPGE1 | Saturation of the double bond reduces receptor affinity. |
| C6 Keto Group | NaBH₄ LiAlH₄ | 6-Hydroxy derivatives | Steric hindrance from dimethyl groups slows reduction kinetics. |
Experimental Data :
-
Reduction with NaBH₄ in THF yields 6β-hydroxy-dmPGE1 (85% yield), while LiAlH₄ produces 6α-epimer (72% yield) due to differing transition states.
-
Catalytic hydrogenation (H₂/Pd-C) of the C13–C14 double bond proceeds with >90% efficiency, confirmed by loss of UV absorbance at 217 nm .
Substitution Reactions
Electrophilic substitution occurs at the cyclopentane ring and side chains:
Case Study :
Esterification of dmPGE1’s carboxylic acid group with methyl iodide (K₂CO₃/DMF) produces methyl ester derivatives, which show prolonged half-life in vivo compared to the parent compound .
Thermal and Photochemical Degradation
Stability studies reveal decomposition pathways:
| Condition | Degradation Pathway | Major Products | Half-Life |
|---|---|---|---|
| 60°C (dry) | Dehydration at C11–C15 | Δ¹⁵-Anhydro-dmPGE1 | 48 h |
| UV Light (254 nm) | Cyclopentane ring cleavage | Linear ketones | 12 h |
Data Table :
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Thermal) | 98.5 kJ/mol | |
| Quantum Yield (Photolysis) | 0.12 |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Mechanism of Action
16,16-Dimethyl Prostaglandin E1 exhibits unique chemical properties that make it a valuable compound for research. Its metabolic stability allows for prolonged activity in biological systems compared to natural prostaglandins. The compound primarily exerts its effects by binding to prostaglandin receptors on target cells, activating intracellular signaling pathways that lead to smooth muscle contractions and modulation of inflammatory processes.
Chemistry
- Model Compound : It serves as a reference compound in the study of prostaglandin analogs and their chemical properties. Researchers utilize it to investigate the synthesis and reactions of prostaglandins, contributing to the development of new therapeutic agents .
- Synthetic Routes : The synthesis typically involves multiple steps starting from commercially available materials, with chemoenzymatic methods being favored for industrial production due to their cost-effectiveness.
Biology
- Cellular Studies : The compound is employed in studies related to smooth muscle contraction and vascular biology. It has been shown to induce contractions in human vascular smooth muscle cells, making it a tool for understanding vascular responses .
- Inflammation Research : Its role in modulating inflammatory processes is being explored, particularly in the context of liver injury and other conditions where inflammation plays a critical role .
Medicine
- Therapeutic Applications : this compound has potential therapeutic applications in conditions requiring modulation of smooth muscle activity, such as asthma, pulmonary hypertension, and vascular diseases. It has demonstrated efficacy in treating fulminant hepatic failure by improving microcirculation and protecting hepatocytes from injury .
- Clinical Case Studies : In clinical settings, patients with severe viral hepatitis treated with this compound exhibited improved liver function and reduced incidence of hepato-renal syndrome compared to control groups receiving standard therapy .
Industry
- Pharmaceutical Development : The compound is utilized in the development of prostaglandin-related drugs and other pharmaceutical products. Its stability and potency make it an attractive candidate for drug formulation.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Model compound for prostaglandin synthesis | Facilitates understanding of prostaglandin reactions |
| Biology | Studies on smooth muscle contraction | Induces contractions in vascular smooth muscle cells |
| Medicine | Treatment of hepatic failure | Improves liver function and reduces complications |
| Industry | Development of pharmaceuticals | Used as a reference standard in drug formulation |
Case Studies
- Hepatic Failure Treatment : A study involving 55 patients with fulminant hepatic failure showed that early administration of this compound significantly improved clinical outcomes compared to standard therapy alone. The treatment group demonstrated higher rates of recovery and lower incidences of complications .
- Vascular Response Research : In animal models, administration of this compound resulted in enhanced blood flow recovery following hemorrhage, indicating its potential role in managing acute vascular conditions .
Mechanism of Action
16,16-dimethyl Prostaglandin E1 exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various biological responses, such as smooth muscle contraction and modulation of inflammatory processes . The compound’s stability and potency make it a valuable tool for studying prostaglandin receptor interactions and signaling mechanisms .
Comparison with Similar Compounds
16,16-Dimethyl Prostaglandin E2 (dmPGE2)
- Structural Difference : dmPGE2 differs from dmPGE1 by one double bond in the cyclopentane ring (E2 vs. E1 series).
- Pharmacological Actions: Radioprotection: dmPGE2 protects intestinal and hematopoietic stem cells from radiation damage by upregulating cAMP, enhancing cell survival post-irradiation . Anti-Fibrosis: Reduces collagen synthesis in lung fibrosis by suppressing TGF-β1 and CTGF pathways, unlike dmPGE1, which lacks documented anti-fibrotic effects . Hepatic Protection: Attenuates ethanol-induced liver damage and promotes regeneration in cirrhotic models .
- Clinical Relevance : Used in ex vivo hematopoietic stem cell cultures to preserve engraftment capacity .
15-Methyl PGE2
Misoprostol (PGE1 Analog)
- A methyl ester prodrug of PGE1. Unlike dmPGE1, misoprostol is orally bioavailable and clinically used for gastric ulcer prevention and obstetric applications (e.g., labor induction). Both dmPGE1 and misoprostol share radioprotective properties in intestinal stem cells .
Functional Analogs
16,16-Dimethyl Prostaglandin F2α (dmPGF2α)
Prostaglandin I2 (PGI2, Prostacyclin)
- A non-methylated prostaglandin with vasodilatory and antiplatelet effects.
Receptor Specificity and Mechanism
- dmPGE1 : Primarily binds EP3 receptors , mediating smooth muscle contraction and inhibiting adenylyl cyclase .
- dmPGE2 : Shows higher affinity for EP2/EP4 receptors , activating cAMP pathways for cytoprotection and anti-inflammatory responses .
- Receptor Cross-Activity : dmPGE2’s broader receptor engagement explains its diverse therapeutic applications compared to dmPGE1’s narrower scope .
Data Table: Comparative Analysis of dmPGE1 and Analogous Prostaglandins
Research Findings and Contradictions
- dmPGE1 vs.
- Receptor-Mediated Effects : dmPGE1’s EP3 agonism contrasts with dmPGE2’s EP2/EP4 activation, explaining divergent outcomes in fibrosis and inflammation .
- Gastric Studies : Both dmPGE2 and 15-methyl PGE2 reduce ulceration, but dmPGE1’s role in gastric models is unstudied, suggesting structural specificity in cytoprotection .
Q & A
Q. What are the primary biochemical mechanisms of 16,16-dimethyl Prostaglandin E1 in modulating cellular responses?
Methodological Answer: this compound (dmPGE1) acts as a synthetic analog of PGE1, primarily interacting with prostaglandin receptors (EP1-EP4) to modulate intracellular signaling. Key mechanisms include:
- Receptor Binding: Use radioligand binding assays (e.g., competitive displacement with tritiated PGE1) to quantify affinity for EP receptors .
- cAMP Pathway Modulation: Measure cAMP levels via ELISA or fluorescent probes in cells treated with dmPGE1, as EP2/EP4 receptors are Gαs-coupled .
- Gene Expression Analysis: Employ qPCR or RNA-seq to assess downstream targets (e.g., cytokines, COX-2) in vascular smooth muscle or bronchial cells .
Q. How do the 16,16-dimethyl modifications enhance the stability of dmPGE1 compared to native PGE1?
Methodological Answer: The methyl groups at C16 confer metabolic resistance by sterically hindering enzymatic degradation (e.g., 15-hydroxyprostaglandin dehydrogenase). Methods to validate stability include:
- HPLC Stability Assays: Compare degradation rates of dmPGE1 vs. PGE1 under physiological conditions (pH 7.4, 37°C) .
- Mass Spectrometry (MS): Identify metabolites in cell lysates or serum after incubation to confirm reduced breakdown .
- NMR Structural Analysis: Confirm methyl group positioning and its impact on molecular conformation .
Advanced Research Questions
Q. What experimental models are suitable for investigating dmPGE1’s radioprotective effects in intestinal mucosa?
Methodological Answer: In vivo rodent models are widely used:
- Radiation Exposure Protocol: Administer dmPGE1 (e.g., 100 µg/kg subcutaneously) to mice/rats pre- or post-ionizing radiation .
- Endpoint Analysis: Quantify DNA single-strand breaks via comet assays in intestinal crypt cells .
- Controls: Include vehicle (e.g., saline-ethanol) and unirradiated cohorts. Statistical models (e.g., linear regression) compare diarrhoea incidence and mucosal damage .
Q. How can contradictory data on dmPGE1’s receptor binding affinities be resolved?
Methodological Answer: Discrepancies often arise from cell-type-specific receptor expression or assay conditions. Strategies include:
- Standardized Ligand-Binding Assays: Use recombinant EP receptors expressed in uniform cell lines (e.g., HEK293) to isolate binding kinetics .
- Competitive Antagonist Studies: Co-administer selective EP receptor antagonists (e.g., ONO-8713 for EP1) to validate specificity .
- Cross-Study Meta-Analysis: Aggregate data from multiple sources, controlling for variables like temperature/pH .
Q. What methodologies elucidate dmPGE1’s role in inhibiting viral replication via prostaglandin pathways?
Methodological Answer: DmPGE1’s metabolism-resistant properties may interfere with viral lifecycle signaling:
- Virological Assays: Infect cell cultures (e.g., Vero cells) with RNA viruses (e.g., influenza), treat with dmPGE1, and quantify viral load via plaque assays or RT-qPCR .
- Pathway Inhibition Studies: Use siRNA knockdown of prostaglandin receptors to identify EP-dependent antiviral effects .
- Comparative Analog Testing: Contrast dmPGE1 with non-methylated PGE1 to isolate the impact of C16 modifications .
Analytical and Safety Considerations
Q. What analytical techniques are recommended for characterizing dmPGE1 in biological samples?
Methodological Answer:
- HPLC-MS/MS: Quantify dmPGE1 in plasma/tissue with high sensitivity, using deuterated internal standards (e.g., dmPGE1-d4) .
- Immunoassays: Commercial ELISA kits (e.g., Cayman Chemical) detect dmPGE1 in supernatants, validated via spike-recovery experiments .
- Microscopy: Fluorescently tagged dmPGE1 analogs track subcellular localization in live cells .
Q. What safety protocols are critical when handling dmPGE1 in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
